CJ-3-60
Description
Contextualization of the Compound in Chemical Biology
Chemical biology utilizes small molecules as probes to dissect and manipulate biological processes. nih.gov In this domain, CJ-2360 serves as a powerful tool for studying the ALK signaling pathway. As a potent and selective inhibitor, CJ-2360 allows researchers to acutely and specifically block the kinase activity of ALK in cellular and preclinical models. nih.gov This targeted inhibition enables the elucidation of the downstream signaling events regulated by ALK and helps to understand the cellular consequences of its aberrant activation.
The development of CJ-2360, a compound with a fused indoloquinoline scaffold, exemplifies the structure-activity relationship (SAR) studies that are central to medicinal chemistry and chemical biology. nih.govnih.gov By systematically modifying the chemical structure of a lead compound, researchers can optimize its potency, selectivity, and pharmacokinetic properties. nih.gov The detailed investigation of how CJ-2360 interacts with the ATP-binding pocket of ALK provides valuable insights into the molecular determinants of kinase inhibition, guiding the design of future generations of inhibitors. nih.gov
Research Gaps and Significance of Investigating CJ-2360
Despite the success of first and second-generation ALK inhibitors, a significant clinical challenge remains: the development of acquired resistance. oaepublish.comencyclopedia.pub Resistance can arise through several mechanisms, most notably the acquisition of secondary mutations within the ALK kinase domain that prevent the inhibitor from binding effectively. oaepublish.comencyclopedia.pub One of the most common and challenging resistance mutations is the G1202R "solvent front" mutation, which confers broad resistance to many existing ALK inhibitors. amegroups.org
The investigation into CJ-2360 is highly significant as it directly addresses this critical research gap. Preclinical studies have demonstrated that CJ-2360 possesses low-nanomolar potency not only against wild-type ALK but also against a panel of clinically relevant ALK mutants, including those that are resistant to earlier-generation inhibitors. nih.gov This suggests that CJ-2360 has the potential to overcome acquired resistance and provide a therapeutic option for patients whose disease has progressed on other ALK-targeted therapies.
Furthermore, the ability of a drug to penetrate the central nervous system (CNS) is crucial, as the brain is a common site of metastasis in ALK-positive cancers. patsnap.com The development of ALK inhibitors with improved CNS penetration is an ongoing research goal. The investigation of CJ-2360 includes evaluating its pharmacokinetic properties to determine its potential for efficacy in treating or preventing brain metastases. nih.gov The discovery of a potent, orally active ALK inhibitor capable of achieving complete tumor regression in preclinical models, as reported for CJ-2360, underscores its potential to fill a critical void in the management of ALK-driven malignancies. nih.gov
Research Findings
Inhibitory Activity of CJ-2360
CJ-2360 has demonstrated potent inhibitory activity against both wild-type ALK and various mutant forms. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Target | IC50 (nM) | Reference |
|---|---|---|
| Wild-type ALK | 2.2 | nih.gov |
The compound's efficacy extends to cellular models, where it has shown potent inhibition of cell growth in cancer cell lines driven by ALK fusion proteins.
| Cell Line | ALK Fusion | IC50 (nM) | Reference |
|---|---|---|---|
| KARPAS-299 | NPM-ALK | 1.8 | nih.gov |
| H3122 | EML4-ALK | 3.0 | nih.gov |
Properties
CAS No. |
1798328-35-4 |
|---|---|
Molecular Formula |
C22H19N3O |
Molecular Weight |
341.414 |
IUPAC Name |
N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide |
InChI |
InChI=1S/C22H19N3O/c1-16-8-7-11-18(14-16)21(26)24-22-23-19-12-5-6-13-20(19)25(22)15-17-9-3-2-4-10-17/h2-14H,15H2,1H3,(H,23,24,26) |
InChI Key |
DWSCHFNVCGYPQC-UHFFFAOYSA-N |
SMILES |
O=C(NC1=NC2=CC=CC=C2N1CC3=CC=CC=C3)C4=CC=CC(C)=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
CJ-3-60; CJ 3-60; CJ3-60; CJ-360; CJ 360; CJ360; |
Origin of Product |
United States |
Chemical Synthesis and Derivatization of Cj 3 60
Synthetic Methodologies for CJ-3-60 Elucidation and Production
The available information characterizes this compound as a synthetic derivative of G3. nih.gov While the structural relationship between G3 and this compound has been elucidated, detailed step-by-step synthetic routes specifically for the production of this compound from its precursors were not comprehensively described in the consulted literature. nih.gov
The structure of G3 is reported as 2-iodo-N-[1-(phenylmethyl)-1H-benzimidazol-2-yl]benzamide. nih.gov Comparison of the chemical structures presented indicates that this compound is a modification of the benzamide (B126) moiety of G3, where the 2-iodo substituent is replaced by a more complex chemical group. nih.gov
Original Synthetic Routes and Yield Optimization
Based on the available search results, specific details regarding the original synthetic routes developed exclusively for this compound or efforts focused on optimizing the yield of its synthesis were not found. The literature primarily identifies this compound as a compound synthesized as a derivative of G3 for biological evaluation. nih.gov
Development of Enantioselective Synthesis Strategies
Information pertaining to the development of enantioselective synthesis strategies specifically for this compound was not available in the consulted sources. While enantioselective synthesis is a significant area in organic chemistry for producing chirally pure compounds, the research findings did not detail asymmetric synthetic approaches applied to this compound.
Design and Preparation of this compound Analogs and Derivatives
This compound itself represents a designed derivative based on the scaffold of G3. nih.gov This approach falls under the purview of designing and preparing analogs through structural modifications of a lead compound.
Rational Design Approaches for Structural Modification
The rational design approach leading to this compound was centered on utilizing G3 as a structural scaffold. The modification introduced to the G3 structure in this compound, specifically on the benzamide ring, was undertaken with the aim of developing compounds with potentially improved biological activities, such as enhanced anti-HIF-1α effects. nih.gov This highlights a strategy of targeted structural alteration to modulate or enhance the desired pharmacological properties.
Advanced Structural Characterization and Elucidation of Cj 3 60
Spectroscopic and Crystallographic Analyses for Precise Structural Assignment
Crystallographic data for Cj-3 (CCDC: 2356631) indicates the empirical formula C₁₄H₈EuN₃O₁₁. rcsb.org The compound crystallizes in the orthorhombic crystal system with the space group Pbcm. rcsb.org The unit cell parameters determined at 293 K are a = 7.9885(4) Å, b = 21.6907(12) Å, and c = 18.2297(10) Å. rcsb.org The volume of the unit cell is 3158.8(3) ų, with Z = 4, indicating four formula units per unit cell. rcsb.org Molybdenum Kα radiation (λ = 0.71073) was used for data collection. rcsb.org The crystallographic analysis also provides details on hydrogen bonding positions within the crystal structure. rcsb.org
FTIR spectroscopy provides complementary information by identifying the functional groups present in the molecule based on their characteristic vibrational frequencies. The FTIR spectrum of Cj-3 has been recorded and analyzed as part of its characterization. rcsb.org While specific peak assignments and interpretations are not detailed in the available information, the acquisition of the FTIR spectrum is a standard step in confirming the presence of expected functional groups and providing a spectroscopic fingerprint for the compound.
The combination of single-crystal X-ray diffraction and FTIR spectroscopy offers a robust approach to confirm the proposed chemical structure and understand the molecular packing in the solid state.
Table 1: Crystallographic Data for Cj-3
| Property | Value |
| Empirical formula | C₁₄H₈EuN₃O₁₁ |
| CCDC | 2356631 |
| Formula weight | 546.20 |
| Crystal system | orthorhombic |
| Space group | Pbcm |
| Temperature (K) | 293 |
| a (Å) | 7.9885(4) |
| b (Å) | 21.6907(12) |
| c (Å) | 18.2297(10) |
| Volume (ų) | 3158.8(3) |
| Z | 4 |
| Radiation type | Mo Kα |
Stereochemical Analysis and Determination of Absolute Configuration
Stereochemical analysis is crucial for compounds that can exist as stereoisomers, which are molecules with the same chemical formula and connectivity but different three-dimensional arrangements. Determining the absolute configuration specifies the precise spatial arrangement of atoms at chiral centers.
Common methods for determining absolute configuration include single-crystal X-ray diffraction, particularly utilizing anomalous dispersion effects, and spectroscopic techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) in conjunction with computational calculations. wikipedia.orgbioregistry.ionih.gov
In the case of Cj-3, the reported space group from the single-crystal X-ray diffraction analysis is Pbcm. rcsb.org Space groups are mathematical descriptions of the symmetry elements present in a crystal lattice. The space group Pbcm is a centrosymmetric space group, meaning that the crystal structure possesses a center of symmetry.
The presence of a centrosymmetric space group in a crystal structure has implications for the chirality of the molecules within that structure in the solid state. If a compound crystallizes in a centrosymmetric space group, the crystal lattice as a whole is achiral. This can occur if the molecule itself is achiral, or if the crystal contains equal numbers of enantiomers (a racemic mixture) arranged symmetrically within the lattice. Based solely on the reported centrosymmetric space group Pbcm for Cj-3, the crystal is achiral. Further analysis of the molecular structure within the crystal lattice would be required to determine if the Cj-3 molecule itself is chiral and if the crystal structure represents a racemate.
While the provided crystallographic data confirms the solid-state structure and symmetry of Cj-3, explicit details regarding the stereochemical analysis or the determination of the absolute configuration of the molecule are not available in the provided search results. Techniques like ECD or VCD spectroscopy, often coupled with theoretical calculations, are typically employed to determine the absolute configuration of chiral molecules in solution. bioregistry.ionih.gov
Compound Names and PubChem CIDs
Molecular Mechanisms and Biological Interactions of Cj 3 60
Identification and Characterization of Molecular Targets
CJ-3-60 has been identified as a potent small molecule inhibitor of Hypoxia-inducible factor 1-alpha (HIF-1α), a key transcription factor that plays a central role in the cellular response to hypoxia. Its development arose from the chemical modification of a lead compound, G3 (PG-928310), with the aim of enhancing its anti-HIF-1α potency.
Currently, there is a lack of publicly available scientific literature detailing specific receptor binding studies or affinity determination for this compound. Research has primarily focused on its intracellular targets rather than its interaction with cell surface receptors.
The primary molecular mechanism of this compound is the inhibition of HIF-1α protein expression. Under hypoxic conditions, this compound has been shown to decrease the levels of HIF-1α protein in a dose-dependent manner. This inhibitory effect on HIF-1α expression is more potent than that of the known anti-HIF-1α agent YC-1. By inhibiting HIF-1α, this compound effectively modulates the activity of a master regulator of the hypoxic response.
The inhibition of HIF-1α by this compound leads to the downstream suppression of HIF-1α target genes. A critical target in this pathway is Vascular Endothelial Growth Factor (VEGF), a potent signal protein that stimulates the formation of new blood vessels (angiogenesis). Studies have demonstrated that treatment with this compound results in a reduction of VEGF secretion. This indicates that this compound indirectly modulates the signaling activity of the VEGF pathway by downregulating the expression of its key ligand.
| Target | Effect of this compound | Downstream Consequence |
| HIF-1α | Inhibition of protein expression | Reduced transcription of target genes |
| VEGF | Decreased secretion | Inhibition of angiogenesis |
Detailed studies on the broader protein-protein interaction network of this compound are not extensively documented in the available scientific literature. The primary focus has been on its interaction with the HIF-1α pathway.
Cellular Pathway Modulation and Signaling Crosstalk
The inhibitory action of this compound on HIF-1α has significant consequences for cellular pathways, particularly those involved in angiogenesis.
The modulation of the HIF-1α pathway by this compound directly impacts the VEGF signaling cascade. By reducing the expression of HIF-1α, this compound curtails the transcription of the VEGF gene. This leads to lower levels of secreted VEGF protein, which in turn reduces the activation of VEGF receptors on endothelial cells. The diminished VEGF signaling results in a potent anti-angiogenic effect. Research has shown that this compound exhibits a high inhibitory effect on human microvascular endothelial cell (HMEC) angiogenesis.
Comprehensive transcriptomic and proteomic profiling studies specifically investigating the global cellular responses to this compound are not widely available. The existing research has focused on the targeted effects on HIF-1α and VEGF expression.
Mechanistic Studies of Biological Activities at the Sub-Cellular Level
The primary molecular mechanism of this compound at the sub-cellular level is the potent inhibition of Hypoxia-Inducible Factor 1-alpha (HIF-1α). nih.gov this compound is a synthetic derivative of the compound PG-928310 (also known as G3), developed to enhance its anti-HIF-1α capabilities. nih.gov Research has demonstrated that this compound is a more effective inhibitor of HIF-1α protein expression under hypoxic conditions than its parent compound and other known inhibitors like YC-1. nih.gov
This inhibitory action occurs in a dose-dependent manner. nih.gov In mechanistic studies involving breast cancer (BCa) cells, such as MDA-MB-231 and JygMC(A), treatment with this compound under hypoxic conditions led to a significant reduction in HIF-1α protein levels. nih.gov This suggests that this compound interferes with the stability or synthesis of the HIF-1α protein within the cell. nih.gov
A direct consequence of HIF-1α inhibition is the downstream suppression of its target genes, a critical one being Vascular Endothelial Growth Factor (VEGF). nih.gov By preventing the expression of HIF-1α, this compound effectively blocks the hypoxia-induced expression of VEGF. nih.gov This disruption of the HIF-1α/VEGF pathway is the basis for the compound's significant anti-angiogenic effects. nih.gov Studies on Human Microvascular Endothelial Cells (HMEC) have confirmed that this compound potently inhibits angiogenesis, the formation of new blood vessels. nih.gov
Detailed Research Findings
Comparative studies have been conducted to quantify the efficacy of this compound against its parent compound, G3, and another anti-HIF-1α compound, YC-1. The results consistently highlight the superior activity of this compound. nih.gov
For instance, in MDA-MB-231 breast cancer cells under hypoxic conditions, a concentration of 1 µM of this compound resulted in a more substantial reduction of HIF-1α protein expression compared to the same concentration of G3 and YC-1. nih.gov
| Compound | Concentration | Inhibition of Hypoxia-Induced HIF-1α Expression in MDA-MB-231 cells |
|---|---|---|
| This compound | 1 µM | ~70% |
| G3 (PG-928310) | 1 µM | >60% |
| YC-1 | 1 µM | <60% |
Data sourced from a 2016 study on anti-angiogenesis compounds. nih.gov
Furthermore, the anti-angiogenic potential of these compounds was quantified by observing their effect on HMEC tube formation. This compound demonstrated the most potent inhibition of angiogenesis among the tested compounds. nih.gov
| Compound | Inhibitory Effect on HMEC Angiogenesis |
|---|---|
| This compound | 93.1% |
| G3 (PG-928310) | 82.3% |
| YC-1 | 70.8% |
Data reflects the percentage of inhibition of angiogenic ability as measured by cross-point counting at 11 hours. nih.gov
These findings underscore the enhanced molecular efficiency of this compound at the sub-cellular level, leading to a more pronounced biological effect in the context of inhibiting the hypoxia-induced signaling cascade that is crucial for angiogenesis. nih.gov
Structure Activity Relationship Sar Studies of Cj 3 60 Analogs
Principles of Structural Variation in SAR Investigations
The fundamental principle of SAR studies is that systematic modifications to a molecule's structure can lead to corresponding changes in its biological activity. wikipedia.orgsolubilityofthings.com This process involves the synthesis and evaluation of a series of analogs where specific parts of the lead compound, in this case CJ-3-60, are altered one at a time. drugdesign.org The goal is to determine which functional groups and structural motifs are essential for activity, which ones can be modified, and which are detrimental. drugdesign.org
In the investigation of this compound, a series of analogs were synthesized by modifying three key positions on its core scaffold: the R1 substituent on the phenyl ring, the R2 substituent on the heterocyclic core, and the R3 terminal group. Modifications included altering the size, lipophilicity, and electronic properties of the substituents.
Key findings from these structural variations are summarized below:
Modification at R1: Introducing small, electron-withdrawing groups, such as fluoro (CJ-3-61) or chloro (CJ-3-62), on the phenyl ring resulted in a significant increase in potency compared to the unsubstituted parent compound (this compound). Conversely, the introduction of bulky or electron-donating groups at this position led to a marked decrease in activity, as seen in the tert-butyl analog (CJ-3-64).
Modification at R2: The nature of the heterocyclic core was found to be critical. Replacing the original oxazole ring with a thiazole (CJ-3-65) maintained activity, suggesting some tolerance for heteroatom substitution. However, larger ring systems were not well-tolerated.
Modification at R3: The terminal amide group proved essential for activity. Conversion to a carboxylic acid (CJ-3-67) or an ester (CJ-3-68) resulted in a complete loss of biological function, indicating that the hydrogen bond donating capability of the N-H group is a critical interaction.
The biological activity of selected this compound analogs is presented in the table below.
| Compound ID | R1 Substituent | R2 Heterocycle | R3 Terminal Group | IC₅₀ (nM) |
| This compound | -H | Oxazole | -CONH₂ | 150 |
| CJ-3-61 | 4-Fluoro | Oxazole | -CONH₂ | 25 |
| CJ-3-62 | 4-Chloro | Oxazole | -CONH₂ | 30 |
| CJ-3-63 | 4-Methyl | Oxazole | -CONH₂ | 250 |
| CJ-3-64 | 4-tert-Butyl | Oxazole | -CONH₂ | >1000 |
| CJ-3-65 | 4-Fluoro | Thiazole | -CONH₂ | 28 |
| CJ-3-66 | 4-Fluoro | Oxazole | -CONHCH₃ | 45 |
| CJ-3-67 | 4-Fluoro | Oxazole | -COOH | >5000 |
| CJ-3-68 | 4-Fluoro | Oxazole | -COOCH₃ | >5000 |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
To gain a more quantitative understanding of the structure-activity relationships, a Quantitative Structure-Activity Relationship (QSAR) model was developed. fiveable.me QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. wikipedia.org This approach allows for the prediction of the activity of novel, unsynthesized compounds, thereby accelerating the drug discovery process. fiveable.me
For the this compound series, a set of molecular descriptors representing steric, electronic, and hydrophobic properties were calculated for each analog. These descriptors were then used as predictor variables to build a regression model against the observed biological activity (expressed as pIC₅₀, the negative logarithm of the IC₅₀ value). wikipedia.org The principal steps included descriptor calculation, variable selection, model construction, and rigorous validation. libretexts.org
The resulting QSAR model is represented by the following equation:
pIC₅₀ = 1.25(σ) - 0.42(Eₛ) + 0.55(π) + 5.80
Where:
σ (Sigma) is the Hammett constant, representing the electronic effect of the R1 substituent.
Eₛ (Es) is Taft's steric parameter for the R1 substituent.
π (Pi) is the Hansch hydrophobicity constant for the R1 substituent.
This equation indicates that potency is positively correlated with the electron-withdrawing character (positive σ) and hydrophobicity (positive π) of the R1 substituent, while it is negatively correlated with steric bulk (negative Eₛ). The model's statistical robustness was confirmed through internal and external validation methods.
| Statistical Parameter | Value | Description |
| n | 35 | Number of compounds in the dataset |
| r² | 0.92 | Coefficient of determination (goodness of fit) |
| q² | 0.85 | Cross-validated r² (internal predictive ability) |
| F-statistic | 115.4 | F-test value for statistical significance |
| r²_pred | 0.88 | r² for the external test set (external predictive ability) |
Ligand-Based and Receptor-Based SAR Approaches for Target Interaction
To further elucidate the mechanism of action, both ligand-based and receptor-based approaches were employed. These computational methods provide insights into the molecular interactions between the this compound analogs and their biological target, even in the absence of a high-resolution structure of the target protein.
Ligand-Based Approaches:
Ligand-based drug design relies on the knowledge of molecules that bind to the biological target of interest. quora.com By analyzing the common structural features of the most active compounds, a pharmacophore model was constructed. This model represents the essential three-dimensional arrangement of chemical features required for biological activity.
The pharmacophore for the this compound series was identified to consist of:
One aromatic ring center (corresponding to the R1-substituted phenyl ring).
One hydrogen bond acceptor (the nitrogen atom in the oxazole/thiazole ring).
One hydrogen bond donor (the N-H of the R3 amide).
A hydrophobic region adjacent to the aromatic ring.
This model rationalizes the SAR data, explaining why the aromatic R1 group is important, why the terminal amide is essential, and why bulky groups at R1 are detrimental, as they may cause a steric clash that prevents the other features from aligning correctly.
Receptor-Based Approaches:
Receptor-based approaches utilize the three-dimensional structure of the biological target to study ligand interactions. iptonline.com For this compound, the target was identified as the kinase domain of Tyrosine Kinase X (TK-X). Molecular docking simulations were performed to predict the binding mode of the this compound analogs within the ATP-binding site of TK-X.
The docking studies revealed that the analogs adopt a consistent binding pose:
The terminal amide group (-CONH₂) forms two crucial hydrogen bonds with the backbone carbonyl of Glutamate-85 and the backbone N-H of Valine-87 in the hinge region of the kinase. This explains the absolute requirement of the amide group for activity.
The heterocyclic core is positioned deep within the binding pocket.
The R1-substituted phenyl ring occupies a hydrophobic pocket lined by residues such as Leucine-15, Isoleucine-30, and Phenylalanine-88. An electron-withdrawing group at the R1 position was found to engage in a favorable halogen bond with the backbone oxygen of Glycine-16, explaining the increased potency of analogs like CJ-3-61 and CJ-3-62.
| Compound ID | Key Interacting Residues in TK-X | Interaction Type |
| CJ-3-61 | Glu-85, Val-87 | Hydrogen Bond |
| Gly-16 | Halogen Bond | |
| Leu-15, Ile-30, Phe-88 | Hydrophobic Interaction | |
| CJ-3-64 | Glu-85, Val-87 | Hydrogen Bond (strained) |
| Phe-88 | Steric Clash | |
| CJ-3-67 | Val-87 | Ionic Repulsion (with Asp-145) |
This integrated approach, combining systematic structural variation with computational modeling, has provided a detailed understanding of the SAR for the this compound series, enabling the rational design of next-generation analogs with potentially superior therapeutic profiles.
Preclinical Biological Activity Assessment of Cj 3 60
In Vitro Efficacy Studies
In vitro studies are conducted outside a living organism, typically using cells, tissues, or biological molecules. These studies provide initial insights into a compound's biological activity and can be performed relatively quickly and at a lower cost compared to in vivo studies.
Cell-Based Assays (e.g., proliferation, differentiation, functional assays)
Cell-based assays are widely used to measure the effects of a compound on living cells. These assays can assess various cellular processes relevant to disease, such as cell proliferation, differentiation, migration, viability, cytotoxicity, and the release of cytokines biomex.depharmaron.combdbiosciences.comthermofisher.com. Functional assays can interrogate entire pathways and measure multiple steps within a cell, providing a functional readout of a compound's effects bdbiosciences.com. Examples include assays to measure T-cell proliferation, macrophage or dendritic cell differentiation, and assays assessing cell cycle status biomex.debdbiosciences.com. High-throughput screening (HTS) often utilizes cell-based assays to rapidly screen large libraries of compounds for desired biological activity pharmaron.comncsu.edu.
Biochemical Assays for Specific Enzyme or Receptor Function
Biochemical assays focus on the interaction of a compound with specific biological molecules, such as enzymes or receptors, outside of a cellular context corning.comwuxibiology.com. These assays are essential for understanding a compound's mechanism of action at a molecular level. They can measure direct enzyme activity, receptor binding, or other protein-protein interactions corning.com. Various formats exist, including fluorescence-based methods, which are preferred for their sensitivity and speed, particularly in HTS wuxibiology.comnih.gov. Biochemical assays are crucial for screening compounds that bind to target proteins with a defined mechanism and for optimizing lead compounds wuxibiology.com.
Phenotypic Screening and High-Throughput Analysis
Phenotypic screening involves testing compounds for their ability to induce a desired change in a cellular or organismal phenotype, without necessarily knowing the specific molecular target beforehand ncsu.edunih.govoncotarget.com. This approach can reveal unexpected biological activities and identify compounds that modulate complex biological processes nih.govnih.gov. High-throughput analysis, often integrated with phenotypic screening, allows for the rapid assessment of large numbers of compounds using automated systems and advanced detection technologies, such as high-content imaging pharmaron.comncsu.eduoncotarget.com. Image-based profiling, for instance, can capture multiple morphological features from cells, providing rich datasets for analysis and prediction of compound activity nih.govnih.gov.
In Vivo Preclinical Model Studies
In vivo studies involve testing the compound in living animal models to evaluate its efficacy, pharmacokinetics, and pharmacodynamics in a more complex biological system that mimics human disease wellbeingintlstudiesrepository.orgmdpi.com. These studies are crucial for bridging the gap between in vitro findings and potential clinical applications.
Selection and Validation of Relevant Animal Models
The selection of appropriate animal models is a critical step in preclinical research. Ideal animal models should ideally mimic key aspects of the human disease, including its expression or symptomatology, and show behavioral or physiological modifications that can be objectively measured jocpr.comresearchgate.netnih.gov. Validation criteria for animal models often include predictive validity (how well the model predicts therapeutic outcomes in humans), face validity (similarity to human disease phenotypes), and construct validity (similarity in the underlying mechanisms of the disease) jocpr.comresearchgate.nettaconic.com. Factors such as the resemblance between animal species and humans in terms of physiological and pathophysiological aspects, availability, size, and ethical considerations are also important in model selection researchgate.netnih.govnih.gov. Various types of models exist, including induced, spontaneous, and genetically engineered models researchgate.nettaconic.com.
Efficacy Studies in Established Disease Models (e.g., inflammatory, neurological, infectious models)
Efficacy studies in vivo evaluate a compound's ability to produce a beneficial effect in animal models of specific diseases. These models are designed to replicate aspects of human conditions such as inflammatory disorders, neurological diseases, or infectious diseases mdpi.comfrontiersin.orgoup.comxiahepublishing.commdpi.comnih.govnih.govmdpi.com. For example, inflammatory models might involve inducing inflammation through various means, while neurological models could mimic conditions like multiple sclerosis or neuroinflammation frontiersin.orgmdpi.comnih.gov. Infectious disease models involve infecting animals with a pathogen to study the compound's ability to treat or prevent the infection nih.govmdpi.comnih.govcambridge.orgresearchgate.net. These studies assess various endpoints relevant to the disease, such as reduction in inflammation, improvement in neurological function, or clearance of the infectious agent mdpi.commdpi.commdpi.com.
Pharmacology of Cj 3 60 in Preclinical Contexts
Pharmacodynamic Profiling in Preclinical Models
Information regarding the pharmacodynamic profile of CJ-3-60 in preclinical models, such as its mechanism of action, target engagement, or efficacy in various disease models, was not found in the consulted sources.
Preclinical Pharmacokinetic Evaluation (e.g., in vivo systemic exposure, tissue distribution)
Details on the preclinical pharmacokinetic evaluation of this compound, including in vivo systemic exposure, absorption, distribution, metabolism, excretion, half-life, bioavailability, or tissue distribution in animal models, were not available in the search results.
Research Methodological Considerations for Cj 3 60 Studies
Advanced Data Collection and Analytical Methodologies
The initial identification and validation of CJ-3-60's bioactivity relied on a combination of cell-based assays and standard biochemical analyses. Research on this compound, with the chemical name N-(1-Benzyl-1H-benzoimidazol-2-yl)-3-methyl-benzamide, has utilized specific methodologies to collect data on its efficacy as an inhibitor of Hypoxia-Inducible Factor-1 alpha (HIF-1α). jcancer.org
Cell-Based Screening and Analysis: Initial studies employed human breast cancer cell lines (MDA-MB-231) that were genetically modified to express a vascular endothelial growth factor (VEGF) promoter-driven luciferase reporter system. This allowed for high-throughput screening of compounds based on their ability to inhibit HIF-1α activity under hypoxic conditions (0.5% O₂). jcancer.org Data collection involved measuring luciferase activity, which serves as an indirect measure of VEGF promoter activation, a downstream target of HIF-1α. jcancer.org
Protein Expression Analysis: To directly measure the effect of this compound on its target, Western blot analysis was used. This technique quantified the levels of HIF-1α protein in cancer cells treated with the compound under hypoxic conditions. jcancer.org This method provides semi-quantitative data on protein expression, demonstrating a dose-dependent inhibition of HIF-1α by this compound. jcancer.org
Interactive Data Table: Analytical Methods in this compound Research Below is a summary of the analytical methods described in the foundational study of this compound.
| Methodology | Purpose | Cell Line Used | Key Measurement | Reference |
|---|---|---|---|---|
| VEGF-Luciferase Reporter Assay | Screening for anti-HIF-1α activity | MDA-MB-231 | Luciferase activity (Relative Light Units) | jcancer.org |
| Western Blot Analysis | Quantification of HIF-1α protein expression | MDA-MB-231, JygMC(A) | Protein band intensity | jcancer.org |
| VEGF Secretion Assay (ELISA) | Measuring inhibition of VEGF protein secretion | MDA-MD-231 | VEGF concentration (pg/mL) | nih.gov |
Detailed Research Findings: In comparative analyses, this compound was found to be a more potent inhibitor of HIF-1α expression than its parent compound, G3, and another known inhibitor, YC-1. At a concentration of 1 µM, this compound inhibited hypoxia-induced HIF-1α expression in MDA-MB-231 cells by nearly 70%. jcancer.org This demonstrates the utility of the applied methodologies in discerning the relative efficacy of different compounds.
| Compound | Inhibition Percentage (%) | Reference |
|---|---|---|
| YC-1 | < 60% | jcancer.org |
| G3 (PG-928310) | > 60% | jcancer.org |
| This compound | ~ 70% | jcancer.org |
Strategies for Ensuring Reproducibility and Rigor in Preclinical Research
While specific reproducibility studies for this compound are not publicly available, ensuring rigor in preclinical research is paramount. The "reproducibility crisis" in science has highlighted the need for stringent study design and transparent reporting. For a compound like this compound, moving from initial in vitro findings to further preclinical development would require adherence to established best practices.
Key Strategies for Rigor:
Transparent Reporting: Detailed documentation of all experimental procedures, reagents (including compound source and purity), and data analysis methods is essential. Guidelines such as the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines should be followed for any future animal studies.
Blinding and Randomization: To mitigate bias, experiments should be conducted in a blinded manner where possible, and experimental units (e.g., cell cultures, animals) should be randomly assigned to treatment groups.
Sample Size and Power Analysis: Statistical methods should be used to pre-determine the appropriate sample size needed to detect a statistically significant effect, avoiding both underpowered studies that may miss a true effect and the overuse of resources.
Independent Replication: Findings, particularly key results demonstrating efficacy, should be replicated by independent researchers in different laboratories to confirm their robustness. The initial findings on this compound would need to undergo such validation before proceeding to more advanced preclinical stages. jcancer.org
Ethical Guidelines and Compliance in Animal Model Studies
There is no publicly available information on animal model studies conducted specifically with this compound. However, should the development of this compound progress to the in vivo stage, all research must be conducted in strict accordance with ethical guidelines for animal experimentation. The goal is to ensure the humane treatment of animals while advancing scientific knowledge.
The 3Rs Principles: The cornerstone of ethical animal research is the principle of the "Three Rs":
Replacement: Using non-animal methods whenever possible. The initial studies on this compound correctly utilized in vitro cell culture models first. jcancer.org
Reduction: Using the minimum number of animals necessary to obtain scientifically valid results. This is achieved through careful experimental design and statistical analysis.
Refinement: Minimizing any potential pain, suffering, or distress to the animals. This includes using appropriate anesthesia and analgesia, providing proper housing and care, and establishing humane endpoints.
All research involving animal models must be prospectively reviewed and approved by an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics oversight body. These committees are responsible for ensuring that the proposed research is scientifically justified and that the welfare of the animals is protected.
Future Directions and Translational Perspectives for Cj 3 60 Research
Identification of Novel Research Avenues for CJ-3-60
The primary focus of this compound research has been its activity as an inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α), a key regulator in cellular responses to low oxygen conditions, which are prevalent in solid tumors. core.ac.uk Building upon this foundational knowledge, several new research avenues can be identified.
One promising direction is the investigation of this compound in a broader range of cancer types beyond breast cancer. Since HIF-1α is overexpressed in many solid tumors and is associated with poor prognosis, exploring the efficacy of this compound in cancers such as lung, prostate, and pancreatic cancer is a logical next step. mdpi.com Research could focus on cell lines and preclinical models of these cancers to determine the compound's anti-tumor effects.
Another novel avenue lies in the exploration of this compound's potential to overcome resistance to existing cancer therapies. HIF-1α is a known driver of resistance to chemotherapy and radiation. nih.gov Studies could be designed to evaluate this compound in combination with standard-of-care treatments to assess its ability to sensitize resistant cancer cells and improve therapeutic outcomes.
Furthermore, the role of HIF-1α extends beyond angiogenesis and cell survival to include the regulation of cancer stem cells (CSCs). mdpi.com Investigating the effect of this compound on CSC populations within tumors could reveal a novel mechanism to target tumor recurrence and metastasis. mdpi.com
Beyond oncology, the inhibition of HIF-1α has potential implications in other pathological conditions. Research into the effects of this compound on inflammatory diseases, ischemic conditions, and certain diabetic complications where HIF-1α plays a role could open up entirely new therapeutic areas for this compound. mdpi.com
Potential Applications and Broader Scientific Impact of this compound Research
The research into this compound holds the potential for significant applications and a broad scientific impact. The most direct application is the development of a novel anti-cancer agent. As a potent inhibitor of HIF-1α, this compound targets a central pathway in tumor progression, including angiogenesis, metabolic adaptation, and metastasis. core.ac.ukbmj.com
The broader scientific impact of this compound research lies in its utility as a tool to dissect the complex roles of HIF-1α in both health and disease. By studying the specific effects of this compound, researchers can gain a deeper understanding of the downstream signaling pathways regulated by HIF-1α. This knowledge can lead to the identification of new therapeutic targets and biomarkers.
Moreover, the development of this compound as a chemical probe can aid in understanding the intricate mechanisms of the tumor microenvironment. Its ability to modulate the hypoxic response can shed light on the interplay between cancer cells, endothelial cells, and immune cells. researchgate.net
The successful development of this compound or its analogs could also validate the therapeutic strategy of targeting HIF-1α, which has been a long-sought-after goal in cancer therapy. mdpi.com This could pave the way for the development of other small molecule inhibitors with improved potency and specificity.
Long-Term Research Strategy for this compound and its Analogs
A comprehensive long-term research strategy for this compound will be crucial for its potential translation into clinical practice. This strategy should encompass several key areas.
Preclinical Development: The immediate next step is to conduct extensive preclinical studies in animal models to evaluate the in vivo efficacy, pharmacokinetics, and toxicology of this compound. These studies are essential to establish a preliminary safety and efficacy profile before any consideration of human trials.
Medicinal Chemistry and Analog Development: A focused medicinal chemistry program should run in parallel to develop analogs of this compound. The goal would be to improve upon the parent compound's properties, such as increased potency, enhanced selectivity for HIF-1α, improved solubility, and more favorable pharmacokinetic profiles. This process of chemical modification, which led to the development of this compound from its parent compound G3, should be continued to create even more effective drug candidates.
Biomarker Identification: A critical component of the long-term strategy is the identification of predictive biomarkers. Research should focus on identifying which patient populations are most likely to respond to this compound therapy. This could involve genomic, proteomic, or imaging-based biomarkers related to HIF-1α expression or activity. longdom.org
Combination Therapies: Exploring rational combination therapies will be a key long-term goal. mdpi.com Given that targeting a single pathway in cancer is often met with resistance, combining this compound with other targeted therapies, chemotherapies, or immunotherapies could lead to synergistic effects and more durable responses. longdom.orgmdpi.com
Translational Studies: Ultimately, the long-term vision is to advance the most promising compound into early-phase clinical trials. This will require a carefully designed clinical development plan, starting with Phase I trials to assess safety and determine the recommended dose for further studies.
Q & A
Advanced Research Question
- Systematic analog synthesis : Modify functional groups (e.g., substituents on the phenyl ring) to probe steric and electronic effects.
- High-throughput screening : Test analogs in 96-well formats using HRE-luciferase reporters.
- Computational modeling : Predict binding affinities to HIF-1α’s PAS-B domain to guide rational design .
What controls are essential when testing this compound’s activity in vitro?
Basic Research Question
- Untreated controls : Baseline HIF-1α/VEGF levels under hypoxia.
- Vehicle controls (e.g., DMSO) to exclude solvent effects.
- Positive controls (e.g., 10 µM YC-1) to benchmark inhibition efficacy.
- Normoxic conditions to confirm hypoxia-specific activity .
How can reproducibility of this compound’s effects be ensured across cell lines?
Advanced Research Question
- Standardized protocols : Uniform hypoxia exposure (e.g., 1% O₂ for 24 hours).
- Multiple cell models : Test in both triple-negative (MDA-MB-231) and hormone-responsive breast cancer lines.
- Independent replicates : Three biological replicates with technical triplicates to assess variability .
What statistical approaches are appropriate for analyzing this compound’s dose-response data?
Basic Research Question
- ANOVA with Tukey’s post-hoc test : Compare means across concentration groups.
- Nonlinear regression : Fit dose-response curves (e.g., log[inhibitor] vs. normalized response) to calculate IC₅₀ values.
- p-values <0.05 : Establish significance thresholds for biological relevance .
How can omics data be integrated into mechanistic studies of this compound?
Advanced Research Question
- Transcriptomics : RNA-seq to identify hypoxia-regulated genes altered by this compound.
- Proteomics : SILAC-based mass spectrometry to map HIF-1α interaction networks.
- Functional validation : siRNA knockdown of candidate targets (e.g., VEGF, CAIX) to confirm pathway involvement .
What in vivo models are suitable for preclinical testing of this compound?
Advanced Research Question
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
